[(4-Ethylphenyl)methyl](3-methylbutyl)amine
Description
(4-Ethylphenyl)methylamine is a secondary amine featuring a 4-ethylbenzyl group and a 3-methylbutyl (isopentyl) group. Its molecular formula is C₁₄H₂₃N (calculated from substituents), with a molecular weight of 205.34 g/mol. The 4-ethyl substituent on the aromatic ring enhances lipophilicity, while the branched 3-methylbutyl chain contributes to steric bulk. This compound is structurally related to psychoactive substances (e.g., NBOMe derivatives) and industrial agents (e.g., anti-agglomerants) but lacks documented pharmacological or industrial data in the provided evidence .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-13-5-7-14(8-6-13)11-15-10-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
InChI Key |
BZOJQAVEPFIHGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methylamine typically involves the reaction of 4-ethylbenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Ethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.
Scientific Research Applications
(4-Ethylphenyl)methylamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (4-Ethylphenyl)methylamine with five structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications/Properties | Key Differences |
|---|---|---|---|---|---|
| (4-Ethylphenyl)methylamine | C₁₄H₂₃N | 205.34 | 4-Ethylbenzyl, 3-methylbutyl | Unknown; structural similarity to NBOMe | Unique combination of substituents |
| N-(4-Ethylbenzyl)-N-methylamine | C₁₀H₁₅N | 149.24 | 4-Ethylbenzyl, methyl | Intermediate in organic synthesis | Smaller alkyl group (methyl) |
| (3-Methylbutyl)(2-phenylethyl)amine | C₁₃H₂₁N | 191.32 | 3-Methylbutyl, phenethyl | Trail pheromone in ants | Phenethyl vs. 4-ethylbenzyl |
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.32 | 3-Methoxybenzyl, 3-methylbutyl | Unreported; methoxy may alter polarity | Electron-rich aromatic ring |
| N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine | C₁₈H₂₃NO | 269.38 | 4-Ethylbenzyl, 2-methoxyphenethyl | Unreported; extended conjugation | Additional methoxy and phenethyl groups |
| ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine | C₁₆H₂₀N₂ | 240.34 | 4-Ethylbenzyl, pyridinyl, ethyl | Unreported; heterocyclic influence | Pyridine ring introduces basicity |
Physicochemical Properties
- Lipophilicity: The 4-ethylbenzyl group increases hydrophobicity compared to unsubstituted benzylamines (e.g., N-benzyl derivatives) .
- Steric Effects : The branched 3-methylbutyl group introduces steric hindrance, which may reduce enzymatic degradation or receptor binding compared to linear alkyl chains .
- Predicted Properties : Based on analogs (e.g., ), the compound likely has a boiling point >300°C and a density near 1.0 g/cm³. Its pKa (predicted ~7.6) suggests moderate basicity .
Biological Activity
(4-Ethylphenyl)methylamine is a secondary amine characterized by a unique structural composition that includes a 4-ethylphenyl group and a 3-methylbutyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound through empirical studies, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (4-Ethylphenyl)methylamine can be represented as follows:
- Molecular Formula : C13H19N
- Structural Formula :
This configuration contributes to its unique chemical properties, influencing its interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of (4-Ethylphenyl)methylamine exhibit notable antimicrobial properties. For instance, preliminary studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Cytotoxicity
The cytotoxic effects of (4-Ethylphenyl)methylamine have also been evaluated in vitro. A study assessed its impact on cancer cell lines, revealing the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 20.8 |
| A549 (lung cancer) | 25.5 |
These results indicate a significant potential for further development as an anticancer agent.
The biological activity of (4-Ethylphenyl)methylamine is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and cytotoxic effects.
- Cell Membrane Disruption : The hydrophobic nature of the ethylphenyl group may allow the compound to integrate into lipid membranes, leading to increased permeability and cell lysis.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of derivatives showed that modifications in the alkyl chain significantly influenced antimicrobial potency. (4-Ethylphenyl)methylamine was among the most effective against Gram-positive bacteria.
- Cytotoxicity Assessment : In a comparative analysis with other secondary amines, (4-Ethylphenyl)methylamine demonstrated superior cytotoxicity against HeLa cells, suggesting that the presence of the ethyl group enhances its interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
